CKα Target Engagement
A derivative synthesized from a 2-amino-6-bromo-3-chlorobenzoic acid core (identified as CHEMBL4763249 / BDBM50556487) demonstrates a binding affinity (Kd) of 400 nM for human Choline Kinase Alpha (CKα) [1]. In contrast, its binding affinity for the related Choline/Ethanolamine Kinase Beta (CKβ) is substantially lower, with a Kd of 33,000 nM (33 µM) [1]. This represents an 82.5-fold selectivity window for CKα over CKβ based on this scaffold.
| Evidence Dimension | Binding Affinity (Kd) and Selectivity |
|---|---|
| Target Compound Data | Kd = 400 nM (Choline Kinase Alpha); Kd = 33,000 nM (Choline Kinase Beta) |
| Comparator Or Baseline | Selectivity ratio between two related kinase targets |
| Quantified Difference | 82.5-fold higher affinity for CKα over CKβ |
| Conditions | Spectrofluorometry assay using human CKα1 and CKβ proteins [1] |
Why This Matters
This data validates that the specific 2-amino-6-bromo-3-chlorobenzoic acid scaffold can be elaborated into molecules with measurable and selective target engagement, which is a crucial proof-of-concept for drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50556487 (CHEMBL4763249) Affinity Data for Choline Kinase Alpha and Choline/Ethanolamine Kinase. View Source
